molecular formula C8H12N2 B079921 1-Allyl-2-methyl-1H-imidazole CAS No. 14967-24-9

1-Allyl-2-methyl-1H-imidazole

Katalognummer: B079921
CAS-Nummer: 14967-24-9
Molekulargewicht: 136.19 g/mol
InChI-Schlüssel: IPRUYNUSMDGXCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Allyl-2-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by an allyl group attached to the nitrogen atom at position 1 and a methyl group at position 2. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Allyl-2-methyl-1H-imidazole can be synthesized through various methods. One common approach involves the alkylation of 2-methylimidazole with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified through distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Allyl-2-methyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: The allyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazoles depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Allyl-2-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metals that have biological activity.

    Medicine: Imidazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may serve as a precursor for drug development.

    Industry: It is used in the production of polymers and materials with specific properties, such as conductivity and thermal stability.

Wirkmechanismus

The mechanism of action of 1-allyl-2-methyl-1H-imidazole depends on its application. In biological systems, imidazole derivatives often interact with enzymes and receptors, inhibiting or modulating their activity. The nitrogen atoms in the imidazole ring can coordinate with metal ions, affecting various biochemical pathways. The allyl and methyl groups may influence the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

    1-Methylimidazole: Lacks the allyl group, making it less versatile in certain chemical reactions.

    2-Methylimidazole: Similar structure but without the allyl group, leading to different reactivity and applications.

    1-Allylimidazole: Similar but lacks the methyl group, affecting its chemical properties and uses.

Uniqueness: 1-Allyl-2-methyl-1H-imidazole is unique due to the presence of both allyl and methyl groups, which confer distinct chemical reactivity and potential applications. The combination of these substituents allows for a broader range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

14967-24-9

Molekularformel

C8H12N2

Molekulargewicht

136.19 g/mol

IUPAC-Name

2-ethyl-1-prop-2-enylimidazole

InChI

InChI=1S/C8H12N2/c1-3-6-10-7-5-9-8(10)4-2/h3,5,7H,1,4,6H2,2H3

InChI-Schlüssel

IPRUYNUSMDGXCX-UHFFFAOYSA-N

SMILES

CC1=NC=CN1CC=C

Kanonische SMILES

CCC1=NC=CN1CC=C

13173-22-3

Synonyme

1-ALLYL-2-METHYLIMIDAZOLE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.